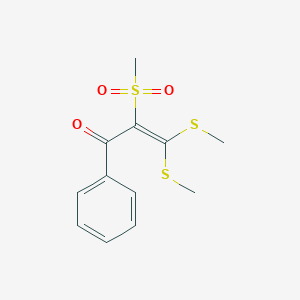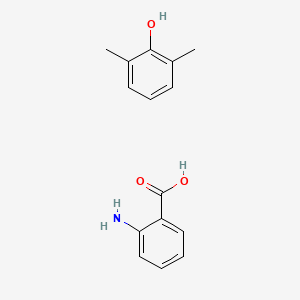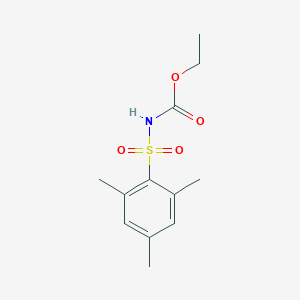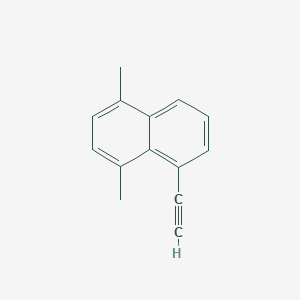
5-Ethynyl-1,4-dimethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-1,4-dimethylnaphthalene is an organic compound with the molecular formula C14H12 It is a derivative of naphthalene, characterized by the presence of an ethynyl group at the 5th position and two methyl groups at the 1st and 4th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1,4-dimethylnaphthalene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dimethylnaphthalene.
Bromination: The 5th position of 1,4-dimethylnaphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with acetylene in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Bromination: Large-scale bromination of 1,4-dimethylnaphthalene.
Catalytic Coupling: Use of industrial-grade palladium and copper catalysts for the Sonogashira coupling reaction.
化学反応の分析
Types of Reactions
5-Ethynyl-1,4-dimethylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxygenated derivatives.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-ethynyl-1,4-dimethylnaphthoquinone.
Reduction: Formation of 5-ethyl-1,4-dimethylnaphthalene.
Substitution: Formation of halogenated derivatives like 5-bromo-1,4-dimethylnaphthalene.
科学的研究の応用
5-Ethynyl-1,4-dimethylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-Ethynyl-1,4-dimethylnaphthalene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
1-Ethynylnaphthalene: Similar structure but lacks the methyl groups.
2-Ethynylnaphthalene: Ethynyl group at the 2nd position instead of the 5th.
5-Ethynyl-1,4-diethylnaphthalene: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
5-Ethynyl-1,4-dimethylnaphthalene is unique due to the specific positioning of the ethynyl and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.
特性
CAS番号 |
64524-88-5 |
|---|---|
分子式 |
C14H12 |
分子量 |
180.24 g/mol |
IUPAC名 |
5-ethynyl-1,4-dimethylnaphthalene |
InChI |
InChI=1S/C14H12/c1-4-12-6-5-7-13-10(2)8-9-11(3)14(12)13/h1,5-9H,2-3H3 |
InChIキー |
IURIUWFAMQJMQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=C(C=CC=C12)C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


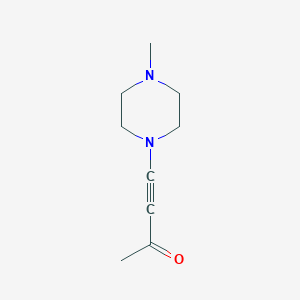
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
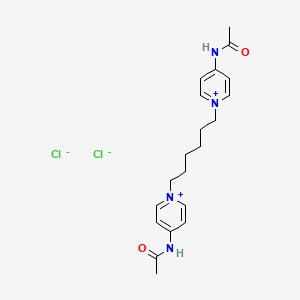
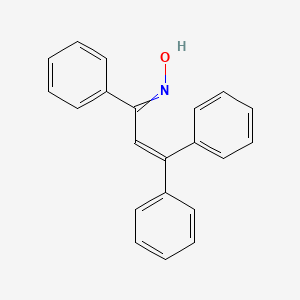
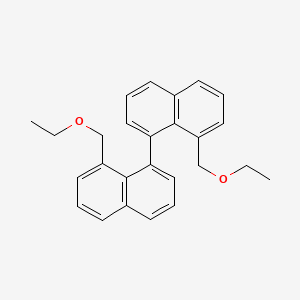
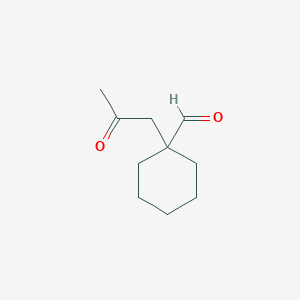
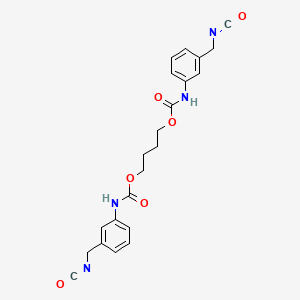
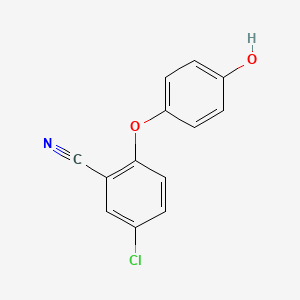
![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
